2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid

Description

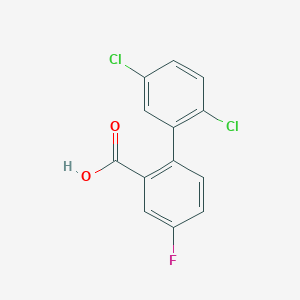

2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by a 2,5-dichlorophenyl substituent at position 2 and a fluorine atom at position 5 of the benzoic acid core. Its molecular formula is C₁₃H₇Cl₂FO₂, with a molecular weight of 293.10 g/mol (inferred from analogous structures in and ).

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-7-1-4-12(15)10(5-7)9-3-2-8(16)6-11(9)13(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMLYWPKKGMDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653546 | |

| Record name | 2',5'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181596-14-4 | |

| Record name | 2',5'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of Dichlorofluorobenzene

The foundational step in synthesizing halogenated benzoic acids often involves Friedel-Crafts acylation. In a method adapted from patent CN104725221A, 2,4-dichlorofluorobenzene reacts with carbon tetrachloride (CCl₄) in the presence of a solid acid catalyst (S₂O₈²⁻/Sm₂O₃-ZrO₂-Al₂O₃) and aluminum chloride (AlCl₃) at 20–60°C. This generates 2,4-dichloro-5-fluoro-(trichloromethyl)benzene with yields exceeding 95%. The catalyst’s acidity and thermal stability (activated at 600°C) ensure efficient electrophilic substitution while minimizing side reactions.

Hydrolysis to Carboxylic Acid

The trichloromethyl intermediate undergoes hydrolysis using FeCl₃ as a Lewis acid catalyst. When treated with distilled water at 100–140°C, the trichloromethyl group is converted to a carboxylic acid moiety via a two-stage mechanism:

-

Hydrolysis : FeCl₃ facilitates nucleophilic attack by water, forming 2,4-dichloro-5-fluorobenzoic acid.

-

Decarboxylation : Under elevated temperatures, residual chlorides are eliminated, yielding the final product. This step achieves near-quantitative yields (99.5%) and high purity (Mp: 142–143°C).

Chlorinated Soda Oxidation of Acetophenone Intermediates

Acetylation with Aluminum Chloride

Patent JPH0647568B2 describes an alternative route starting with 2,4-dichlorofluorobenzene, acetyl chloride, and AlCl₃ at 20–40°C. The reaction produces 2,4-dichloro-5-fluoroacetophenone, which is subsequently oxidized without isolation. Using a 1:3 molar ratio of acetyl chloride to AlCl₃ ensures complete acylation while avoiding excessive reagent waste.

Oxidation to Benzoic Acid

The acetophenone intermediate is oxidized using sodium hypochlorite (NaClO) under reflux conditions. A chlorinated soda solution (150 g active chlorine per liter) reacts with the ketone at 100°C for two hours, achieving an 80% yield of 2,4-dichloro-5-fluorobenzoic acid. This method’s efficiency stems from the in-situ generation of hypochlorous acid, which acts as a strong oxidizing agent without requiring hazardous solvents.

Comparative Analysis of Synthetic Routes

Key Observations :

-

The Friedel-Crafts route offers superior yields and catalyst reusability but requires precise temperature control during hydrolysis.

-

The chlorinated soda method is simpler but generates hypochlorite-containing wastewater.

-

Diazonium coupling introduces versatility for aryl group attachment but involves hazardous intermediates.

Environmental and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for therapeutic effects, particularly in developing anti-inflammatory and analgesic agents.

Case Study : Research indicates that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets for pain relief medications.

Biological Studies

The compound is utilized in studies involving enzyme inhibition and receptor binding. It has been shown to interact with various biological targets, leading to altered enzymatic activity.

Mechanism of Action : The compound binds to specific enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects depending on the target.

Materials Science

In materials science, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for developing polymers and coatings with enhanced performance characteristics.

Data Table of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Synthesis of anti-inflammatory agents | Significant COX inhibition observed |

| Biological Studies | Enzyme inhibition studies | Interaction with various biological targets |

| Materials Science | Development of specialty chemicals | Enhanced properties in polymer formulations |

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,5-Dichlorobenzoic Acid

5-(2,5-Dichlorophenyl)-2-furoic Acid

- Molecular Formula : C₁₁H₆Cl₂O₃

- Key Differences : Replaces the benzoic acid core with a furoic acid (furan ring). The furan’s oxygen atom introduces additional hydrogen-bonding capacity but reduces aromatic stability. This structural variation likely impacts metabolic pathways and solubility in polar solvents.

2-(2,4-Dichloro-5-fluorophenyl)piperazine

- Molecular Formula : C₁₀H₁₀Cl₂FN₂

- Key Differences : Substitution pattern shifts to 2,4-dichloro-5-fluoro on the phenyl ring, attached to a piperazine moiety. The piperazine group introduces basicity (pKa ~9.5), contrasting sharply with the acidic benzoic acid core. This compound is more likely to act as a pharmacophore in CNS-targeting drugs.

Functional Group Modifications

4-[(2,5-Dichlorophenyl)azo]-N-(benzimidazolyl)naphthalenecarboxamide

- Molecular Formula : C₂₄H₁₅Cl₂N₅O₂

- Key Differences : Incorporates an azo (-N=N-) linkage and a naphthalene-carboxamide group. The azo group confers chromophoric properties, making this compound suitable for dye applications. The extended conjugation system increases UV-Vis absorbance compared to simpler benzoic acid derivatives.

2-Chloro-5-{[4-(3-chlorophenyl)pyrrole-dione]amino}benzoic Acid

- Molecular Formula : C₁₇H₁₀Cl₂N₂O₄

- Key Differences: Features a pyrrole-dione ring fused to the benzoic acid core.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituents | Acidic pKa (Benzoic Acid) |

|---|---|---|---|---|

| 2-(2,5-Dichlorophenyl)-5-fluoro | 293.10 | ~3.2 | 2-Cl, 5-Cl, 5-F | ~2.1 (enhanced by F) |

| 2,5-Dichlorobenzoic Acid | 191.01 | ~2.8 | 2-Cl, 5-Cl | ~2.5 |

| 5-(2,5-Dichlorophenyl)-2-furoic | 257.07 | ~2.5 | Furan ring, 2,5-Cl | ~3.0 (weaker acid) |

| 2-(2,4-Dichloro-5-fluorophenyl) | 263.11 | ~3.5 | Piperazine, 2,4-Cl, 5-F | Basic (piperazine pKa) |

Notes:

Biological Activity

2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid is an organic compound with potential biological activities, particularly as an antibacterial agent. Its structure, characterized by multiple halogen substituents on a benzoic acid framework, suggests significant interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antibacterial properties and mechanisms of action.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been primarily studied in the context of its effectiveness against various bacterial strains.

The proposed mechanism involves interaction with bacterial cell membranes or inhibition of enzymes responsible for cell wall synthesis. This interaction may disrupt bacterial growth and viability, positioning the compound as a candidate for further development as an antibacterial agent .

Comparative Biological Activity

To contextualize the activity of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Amino-6-chloro-3-fluorobenzoic acid | 1039815-76-3 | 0.97 | Contains amino group; potential for different reactivity |

| 2,3-Dichloro-4-fluorobenzoic acid | 154257-76-8 | 0.88 | Different positioning of chlorine and fluorine |

| 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid | 1261913-97-6 | 0.90 | Variation in phenyl substitution |

| 4-Fluorobenzoic acid | 456-45-9 | 0.85 | Lacks dichloro substitution; simpler structure |

This table highlights how the unique substitutions in this compound may contribute to its distinct biological activity compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the antibacterial efficacy of this compound:

- In Vitro Studies : The disc diffusion method was utilized to assess the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones comparable to standard antibiotics .

- Molecular Docking Studies : Computational analyses have shown that the compound can effectively bind to bacterial enzymes, suggesting a strong potential for inhibiting bacterial growth .

- Antioxidant Activity : Although primarily focused on antibacterial properties, some studies have also explored the antioxidant capabilities of related compounds, which may enhance their therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.